(4-chloro-5-ethyl-2-methyl-2H-pyrazol-3-yl)-methanol

Description

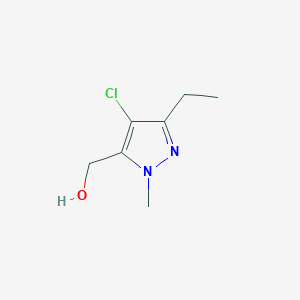

(4-Chloro-5-ethyl-2-methyl-2H-pyrazol-3-yl)-methanol is a pyrazole derivative featuring a hydroxyl-bearing methyl group at position 3, a chlorine atom at position 4, an ethyl group at position 5, and a methyl group at position 2 (Figure 1). Pyrazole derivatives are known for their versatility in pharmaceuticals, agrochemicals, and materials science due to their structural tunability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGRWYYVECOFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have indicated that pyrazole derivatives, including (4-chloro-5-ethyl-2-methyl-2H-pyrazol-3-yl)-methanol, exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results that suggest its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development : The unique structure of this compound suggests potential use as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests makes it a candidate for further exploration in agricultural chemistry .

Plant Growth Regulation : Some studies have suggested that compounds similar to this compound can act as plant growth regulators, enhancing growth and resistance to environmental stresses .

Material Science

Polymer Synthesis : The compound's reactivity allows it to be used in the synthesis of novel polymers. Incorporating such pyrazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for advanced material applications .

Nanotechnology Applications : Research into the incorporation of this compound into nanomaterials has shown potential for creating nanocomposites with enhanced electrical and thermal conductivity, which could be beneficial in electronic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various pyrazole derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a scaffold for developing new antimicrobial agents.

Case Study 2: Agricultural Impact

In field trials, formulations containing this compound showed improved crop yields and reduced pest populations compared to control groups. This suggests its viability as an environmentally friendly pesticide alternative.

Case Study 3: Polymer Enhancement

Research on the incorporation of this compound into polyvinyl chloride (PVC) matrices revealed enhanced thermal stability and mechanical strength. This advancement opens avenues for producing more durable materials suitable for various industrial applications.

Comparison with Similar Compounds

Key Observations:

- Hydrogen Bonding: The methanol group in the target compound enables stronger intermolecular O–H···N/O hydrogen bonding compared to non-hydroxylated analogs (e.g., ketone in or ester in ). This enhances crystallinity and solubility in polar solvents, akin to the 5-hydroxy derivative in .

- Electron-Withdrawing Effects : The 4-Cl substituent (common in ) increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions or metal coordination.

Physicochemical Properties

- Melting Points : The target compound’s melting point is expected to be lower than that of (471 K) due to the hydroxyl group disrupting crystal packing, similar to the 5-hydroxy derivative in .

- Solubility: Increased solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated aryl analogs (e.g., ) due to O–H interactions.

Hydrogen Bonding and Crystallography

- The methanol group in the target compound can form O–H···O/N hydrogen bonds, creating 1D chains or 2D networks analogous to the N–H···O bonds in . Such interactions are critical in supramolecular assembly and crystal engineering .

- In contrast, non-hydroxylated derivatives (e.g., ) rely on weaker van der Waals forces or halogen bonding, resulting in less predictable packing motifs.

Q & A

Q. What are the standard synthetic protocols for (4-chloro-5-ethyl-2-methyl-2H-pyrazol-3-yl)-methanol?

The synthesis typically involves multi-step organic reactions, starting with the condensation of substituted pyrazole precursors. For example, cyclization reactions under reflux conditions (e.g., ethanol at 80–100°C) are commonly employed to form the pyrazole core. Subsequent functionalization, such as chlorination at the 4-position and introduction of the ethyl group at the 5-position, requires precise stoichiometric control. The final methanol group is introduced via reduction or hydroxylation reactions. Key steps include monitoring reaction progress with TLC and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, particularly distinguishing methyl/ethyl groups and chlorine-induced deshielding effects.

- IR spectroscopy to detect functional groups (e.g., O–H stretches from the methanol moiety at ~3200–3600 cm⁻¹).

- Mass spectrometry (MS) for molecular ion verification and fragmentation pattern analysis. Purity assessment is achieved via HPLC with UV detection (λ = 254 nm) .

Q. How do reaction conditions (solvent, temperature) influence synthetic yields?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for chlorination steps, while ethanol or methanol is preferred for cyclization due to their reflux temperatures (70–80°C) and compatibility with acid/base catalysts. Elevated temperatures (>100°C) may degrade intermediates, necessitating controlled heating (e.g., oil baths) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond-length and angle measurements, critical for verifying tautomeric forms or regiochemical ambiguities. For example, SHELXL refinement (using SHELX-2018/3) can resolve discrepancies in NMR assignments, such as distinguishing between N-methyl and O-methyl groups. Hydrogen bonding patterns (e.g., O–H···N interactions) further validate molecular geometry .

Q. What strategies optimize biological activity assays for this compound?

- Enzyme inhibition studies : Use recombinant Jak2 kinase (from E. coli expression systems) to assess IC₅₀ values via fluorescence polarization assays.

- Cell-based assays : Employ human erythroleukemia (HEL) cells (harboring Jak2 V617F mutations) to evaluate antiproliferative effects via MTT assays.

- Dose-response curves (1 nM–100 µM) with triplicate replicates ensure statistical robustness. Cross-validate with Western blotting for phospho-STAT5 levels .

Q. How are in silico methods applied to predict pharmacokinetic properties?

- Molecular docking (AutoDock Vina) using Jak2 crystal structures (PDB: 4BBE) to simulate binding affinities.

- ADMET prediction (SwissADME) evaluates logP (target ≤3), aqueous solubility (ESOL model), and CYP450 interactions.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental approaches address synthetic byproduct formation?

- LC-MS/MS identifies side products (e.g., over-chlorinated derivatives or dimerization artifacts).

- Reaction quenching at intermediate stages with ice-cold water minimizes decomposition.

- DoE (Design of Experiments) optimizes reagent ratios (e.g., POCl₃:pyrazole = 1.2:1) to suppress di- or tri-chlorinated impurities .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting NMR and MS data for this compound?

Contradictions often arise from isotopic chlorine patterns (³⁵Cl/³⁷Cl) in MS or solvent-induced shifts in NMR. Solutions include:

- High-resolution MS (HRMS) to differentiate isotopic clusters.

- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to isolate solvent effects.

- 2D NMR (COSY, HSQC) to correlate ambiguous proton-carbon pairs .

Q. What statistical methods validate crystallographic refinement parameters?

- R-factor analysis : A final R1 < 0.05 indicates high data-to-parameter ratios (>10:1).

- Goodness-of-fit (GoF) : Target 1.0 ± 0.1; deviations suggest over/under-modeling.

- Twinned data refinement (SHELXL TWIN commands) for non-merohedral twins .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.